molecular formula C4H5N5 B114932 1,5-diamino-1H-imidazole-4-carbonitrile CAS No. 141563-06-6

1,5-diamino-1H-imidazole-4-carbonitrile

Cat. No. B114932
CAS RN: 141563-06-6
M. Wt: 123.12 g/mol
InChI Key: ICCPRBNZPFLELO-UHFFFAOYSA-N
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Description

1,5-diamino-1H-imidazole-4-carbonitrile is a chemical compound with the CAS Number: 141563-06-6 . It has a molecular weight of 123.12 and its IUPAC name is 1,5-diamino-1H-imidazole-4-carbonitrile .


Synthesis Analysis

The compound was synthesized in three steps from diaminomaleonitrile with an overall yield of 38% . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The Inchi Code for 1,5-diamino-1H-imidazole-4-carbonitrile is 1S/C4H5N5/c5-1-3-4 (6)9 (7)2-8-3/h2H,6-7H2 . Single-crystal X-ray analysis reveals that the compound crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer .


Physical And Chemical Properties Analysis

1,5-diamino-1H-imidazole-4-carbonitrile is a powder at room temperature . It has a melting point of 214-216 degrees Celsius .

Scientific Research Applications

Medicine: Antiviral Research

1,5-Diamino-1H-imidazole-4-carbonitrile has potential applications in the development of antiviral drugs. Its structure allows it to be a scaffold for synthesizing nucleoside analogs, which can inhibit viral replication. Research in this area focuses on creating compounds that can act against a broad spectrum of viruses by targeting viral DNA polymerase .

Agriculture: Pesticide Development

In agriculture, this compound could be used to develop new pesticides. Its imidazole ring mimics naturally occurring compounds in pests, potentially disrupting their biological processes. Studies are exploring its use as a base for creating more effective and environmentally friendly pesticides .

Material Science: Advanced Coatings

The chemical structure of 1,5-diamino-1H-imidazole-4-carbonitrile makes it suitable for creating advanced coatings with unique properties, such as increased resistance to heat and chemicals. These coatings could be applied in various industries, including aerospace and automotive manufacturing .

Environmental Science: Pollution Remediation

This compound’s reactivity with heavy metals suggests it could be used in environmental science for pollution remediation. It may help in developing methods to remove toxic metals from water and soil, aiding in environmental clean-up efforts .

Biochemistry: Enzyme Inhibition

In biochemistry, 1,5-diamino-1H-imidazole-4-carbonitrile is being studied for its ability to inhibit certain enzymes. This could lead to new treatments for diseases where enzyme activity is a contributing factor, such as cancer or neurodegenerative disorders .

Industrial Processes: Catalyst Development

The compound’s structure allows it to act as a ligand, binding to metals and forming complexes. This property is useful in industrial processes where it can be used to develop catalysts that speed up chemical reactions without being consumed, leading to more efficient manufacturing processes .

Analytical Chemistry: Chromatography

In analytical chemistry, 1,5-diamino-1H-imidazole-4-carbonitrile can be used in chromatography as a stationary phase modifier. Its polar nature helps in the separation of complex mixtures, improving the analysis of pharmaceuticals and other chemical products .

Pharmaceuticals: Drug Design

Finally, in the pharmaceutical industry, this compound’s modifiable structure makes it a valuable starting point for drug design. It can be used to create a variety of pharmacophores, which are parts of a molecule responsible for its biological activity, leading to the development of new medications .

properties

IUPAC Name

1,5-diaminoimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5/c5-1-3-4(6)9(7)2-8-3/h2H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCPRBNZPFLELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576456
Record name 1,5-Diamino-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-diamino-1H-imidazole-4-carbonitrile

CAS RN

141563-06-6
Record name 1,5-Diamino-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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